3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol
Description
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol is a compound that belongs to the class of aminopyrimidines. This compound features a cyclopentanol moiety linked to a 2-methylpyrimidin-4-yl group via an aminomethyl bridge. Aminopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Properties
IUPAC Name |
3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-12-5-4-11(14-8)13-7-9-2-3-10(15)6-9/h4-5,9-10,15H,2-3,6-7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHQRYAULBBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol typically involves multiple steps starting from acyclic precursors. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from benzylidene acetones and ammonium thiocyanates through a series of reactions including ring closure, aromatization, and S-methylation.
Cyclopentanol Formation: The final step involves the formation of the cyclopentanol moiety, which can be achieved through a reduction reaction using suitable reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted aminopyrimidine derivatives.
Scientific Research Applications
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Cyclopentanol Derivatives: Compounds with a cyclopentanol moiety that may have similar chemical reactivity.
Uniqueness
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol is unique due to its specific combination of a pyrimidine ring, an aminomethyl bridge, and a cyclopentanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
